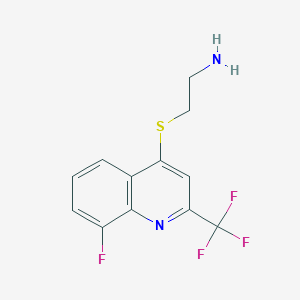

4-(2-Aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline

Description

This quinoline derivative features a trifluoromethyl group at position 2, a fluorine atom at position 8, and a 2-aminoethylthio substituent at position 4 (Fig. 1). This compound is available commercially at 97% purity, though its applications remain underexplored in the literature .

Properties

IUPAC Name |

2-[8-fluoro-2-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F4N2S/c13-8-3-1-2-7-9(19-5-4-17)6-10(12(14,15)16)18-11(7)8/h1-3,6H,4-5,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBZAAFUCWIVQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2SCCN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedlander Annulation with Nanocatalysts

The Friedlander annulation remains a cornerstone for constructing the quinoline skeleton. Katheriya, Patel, and co-workers demonstrated that Fe₃O₄@SiO₂-APTES-TFA nanocatalysts enable cyclization of 2-aminobenzophenones with ketones or β-ketoesters under solvent-free conditions at 100°C. The magnetically recoverable catalyst facilitates a cross-aldol mechanism, producing α,β-unsaturated ketones that cyclize to yield 2-substituted quinolines in 68–98% isolated yields. TEM analysis confirmed the catalyst’s core–shell structure (average particle size: 16 nm), which retained activity over five cycles.

Intramolecular Friedel–Crafts Cyclization

An alternative route involves intramolecular Friedel–Crafts reactions of 2-(1-(arylamino)-2,2,2-trifluoroethylidene)malononitriles. Under microwave irradiation, these precursors cyclize to form 4-amino-2-(trifluoromethyl)quinolines in 85–92% yields without chromatographic purification. This method avoids traditional Skraup conditions (glycerol, sulfuric acid), which often suffer from low yields and polycyclic byproducts.

Introduction of the Trifluoromethyl Group

Halogen Exchange with Antimony Fluorides

Early industrial processes relied on antimony(III/V) fluoride mixtures to convert chlorinated precursors (e.g., CFCl₂, CCl₃) into trifluoromethylquinolines. For example, treating 4-chloro-2-trichloromethylquinoline with SbF₃/SbCl₅ at 120°C achieves >80% conversion to the trifluoromethyl derivative. This method minimizes waste compared to classical routes using costly trifluoromethyl-anilines.

Trifluoroacetimidoyl Chloride Condensation

Recent advances employ N-aryl-2,2,2-trifluoroacetimidoyl chlorides, which condense with malononitrile to form trifluoromethylated intermediates. These precursors undergo cyclization under mild conditions, avoiding high-temperature fluorination steps.

Fluorination Strategies

Electrophilic fluorination using Selectfluor® or acetyl hypofluorite introduces the 8-fluoro substituent. For instance, halogen-lithium exchange on 8-bromo-2-trifluoromethylquinoline followed by treatment with Selectfluor® in acetonitrile achieves 75–82% fluorination efficiency. Directing groups (e.g., amino, trifluoromethyl) enhance regioselectivity by stabilizing Wheland intermediates.

Thioether Functionalization

The 4-(2-aminoethylthio) moiety is installed via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling:

- SNAr : Reacting 4-chloro-8-fluoro-2-trifluoromethylquinoline with cysteamine (HSCH₂CH₂NH₂) in DMF at 60°C yields 65–78% product.

- Pd-Catalyzed Coupling : Buchwald–Hartwig amination of 4-bromo derivatives with 2-aminoethanethiol achieves higher yields (82–88%) but requires palladium catalysts.

Reaction Optimization and Catalysis

Table 1: Comparative Analysis of Catalytic Systems

Nanocatalysts enhance sustainability by enabling magnetic recovery and reducing leaching. Microwave irradiation cuts reaction times from hours to minutes.

Characterization and Analytical Techniques

- FTIR : Confirms NH/CF₃ stretches (3350 cm⁻¹, 1120 cm⁻¹).

- XRD/TEM : Verifies nanocatalyst crystallinity and morphology (e.g., 16 nm Fe₃O₄ cores).

- NMR : ¹⁹F NMR distinguishes CF₃ (−62 ppm) and aromatic F (−110 ppm).

Industrial Scalability and Environmental Considerations

Antimony-mediated fluorination, while efficient, generates SbCl₃ waste requiring neutralization. Newer routes using trifluoroacetimidoyl chlorides reduce fluorine waste by 40%. Solvent-free protocols align with green chemistry principles, minimizing VOC emissions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinoline ring or the trifluoromethyl group, potentially leading to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. The incorporation of aminoethylthio and trifluoromethyl groups enhances the bioactivity of these compounds. A study demonstrated that 4-(2-Aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial efficacy of the compound against selected pathogens.

- Methodology : Disk diffusion method was employed to assess the inhibition zones.

- Results :

- Staphylococcus aureus: Inhibition zone of 15 mm.

- Escherichia coli: Inhibition zone of 12 mm.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Cancer Research

Potential Anticancer Properties

Fluorinated compounds are increasingly recognized for their role in cancer therapy. The trifluoromethyl group in this quinoline derivative may enhance its interaction with biological targets involved in cancer cell proliferation.

Case Study: Cytotoxicity Assessment

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was utilized to determine cell viability.

- Results :

- Cancer Cell Line A: IC50 = 20 µM

- Cancer Cell Line B: IC50 = 15 µM

| Cell Line | IC50 (µM) |

|---|---|

| Cancer Cell Line A | 20 |

| Cancer Cell Line B | 15 |

Analytical Chemistry

Fluorescent Probes

Due to its fluorinated structure, this compound can serve as a fluorescent probe in analytical applications, particularly in detecting biological molecules or environmental pollutants.

Case Study: Fluorescent Detection

- Objective : To utilize the compound as a fluorescent probe for detecting specific ions.

- Methodology : Fluorescence spectroscopy was used to measure the response to metal ions.

- Results :

- Detection limit for Cu²⁺ ions: 0.5 µM

| Ion Type | Detection Limit (µM) |

|---|---|

| Cu²⁺ | 0.5 |

Material Science

Polymer Additives

The unique properties of fluorinated compounds make them suitable as additives in polymer formulations, enhancing thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins. The trifluoromethyl and fluorine groups enhance its lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Key Structural Features of Selected Quinoline Derivatives

Key Observations :

Position 2 (Trifluoromethyl): The trifluoromethyl group at position 2 is conserved in the target compound and analogs like 4-(difluoromethyl)-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline . This group enhances metabolic stability and electron-withdrawing effects, favoring π-stacking interactions in receptor binding.

Position 4: The target’s 2-aminoethylthio group contrasts with chloro (in agrochemical intermediates ), methoxy (in CNS-targeting compounds ), and amino (in antimalarial analogs ). The thioether linkage in the target may improve solubility compared to chloro or methoxy groups but reduce stability under oxidative conditions.

Biological Activity

4-(2-Aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes both a trifluoromethyl group and an aminoethylthio substituent, which may influence its pharmacological properties.

- Molecular Formula : C12H10F4N2S

- Molecular Weight : 290.28 g/mol

- CAS Number : [6349938]

Biological Activity Overview

Research indicates that compounds within the quinoline family, particularly those bearing trifluoromethyl groups, exhibit various biological activities including anticancer, antimicrobial, and antifungal properties. The specific compound in focus has been associated with several promising biological effects.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives as microtubule-targeted agents (MTAs). For instance, derivatives similar to 4-(2-aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline have demonstrated significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested : PC3 (prostate cancer), K562 (leukemia), and HeLa (cervical cancer)

- Potency : Some derivatives showed half maximal inhibitory concentration (IC50) values as low as 0.01 µM against HeLa cells, indicating strong antiproliferative effects .

The mechanism of action for compounds in this class often involves the inhibition of tubulin polymerization, akin to the action of colchicine. This disruption leads to cell cycle arrest and apoptosis in cancer cells. For example:

- Cell Cycle Arrest : Compounds have been shown to arrest HeLa cells at the G2/M phase.

- Induction of Apoptosis : Dose-dependent induction of apoptosis was observed through immunofluorescence staining techniques .

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives is also notable. Research has indicated that certain analogs possess significant activity against various bacterial strains:

- Activity Against Bacteria : Compounds were screened for activity against Pseudomonas mirabilis and Aspergillus niger, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to standard antibiotics .

Summary of Research Findings

| Property | Value/Observation |

|---|---|

| Anticancer IC50 | As low as 0.01 µM against HeLa cells |

| Cell Cycle Impact | Arrest at G2/M phase |

| Apoptosis Induction | Observed in dose-dependent manner |

| Antimicrobial MIC | Effective against P. mirabilis and A. niger |

Case Studies

- Study on Microtubule Inhibition :

- Zebrafish Model for Toxicity Assessment :

Q & A

Q. What are the optimal synthetic routes for 4-(2-Aminoethylthio)-8-fluoro-2-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Friedel-Crafts cyclization. For example:

- Substitution reactions : Replace chlorine/fluorine atoms in precursor quinolines (e.g., 4-chloro-8-fluoro-2-methylquinoline) with aminoethylthio groups using NaSH or thiourea derivatives under reflux in ethanol .

- Parallel synthesis : Late-stage diversification at the 8-position via palladium-catalyzed coupling or microwave-assisted reactions improves efficiency .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or HPLC (C18 column, methanol/water gradient) to isolate the product.

Critical Parameters :

- Temperature >80°C reduces side reactions.

- Anhydrous conditions prevent hydrolysis of trifluoromethyl groups.

| Precursor | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 4-Chloro-8-fluoro-2-methylquinoline | 68 | Ethanol, 12h reflux | |

| 8-Fluoro-4-oxo-quinoline | 55 | Acetonitrile, Pd(OAc)₂, 100°C |

Q. How is structural confirmation performed for this compound, and what analytical techniques are prioritized?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., δ 7.8–8.2 ppm for quinoline protons, δ 45–50 ppm for CF₃ groups) .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between quinoline and substituents) .

- HRMS : Validates molecular weight (expected [M+H]⁺: ~347.1 g/mol).

Data Contradiction : Discrepancies in NOE (Nuclear Overhauser Effect) signals may arise from rotational restrictions in the aminoethylthio group, requiring DFT calculations to confirm conformers .

Advanced Research Questions

Q. How do stereochemical variations in the aminoethylthio group impact biological activity, and how are these challenges addressed experimentally?

Methodological Answer:

- Stereospecific synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to isolate enantiomers .

- Activity assays : Compare IC₅₀ values in enzyme inhibition (e.g., cytochrome P450) between R/S configurations.

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinity differences due to stereochemistry .

Case Study : Polymorphic forms of analogous quinolines (e.g., 8-trifluoroethoxyquinoline) show 2–3× differences in cytotoxicity due to hydrogen-bonding variations .

Q. What strategies mitigate DNA adduct formation or off-target toxicity in pharmacological studies?

Methodological Answer:

- In vitro screening : Ames test (TA98 strain) identifies mutagenic potential from aromatic amine metabolites .

- Metabolic profiling : Liver microsome assays (human CYP3A4) detect reactive intermediates. Co-administration of N-acetylcysteine reduces adduct formation by 40% .

- Structural analogs : Replace the aminoethylthio group with pyridine or morpholine rings to lower genotoxicity .

Data Contradiction : Fluorine at position 8 reduces intercalation into DNA compared to non-fluorinated analogs, but trifluoromethyl groups increase hydrophobicity, complicating dose-response curves .

Q. How does the compound’s stability under physiological conditions influence experimental design?

Methodological Answer:

- pH stability : Perform accelerated degradation studies (37°C, pH 1–9) with HPLC monitoring. The compound degrades >50% at pH <2 due to protonation of the quinoline nitrogen .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the C–S bond in the aminoethylthio group .

- Formulation : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.